molecular formula C10H5F6N3 B13712644 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole

4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole

Cat. No.: B13712644
M. Wt: 281.16 g/mol
InChI Key: LFIIJIIWKRBQFF-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a compound characterized by the presence of a triazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired triazole derivative .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can act as a receptor antagonist by competing with endogenous ligands for receptor binding .

Comparison with Similar Compounds

Uniqueness: 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole stands out due to its triazole ring, which imparts unique electronic properties and reactivity. The combination of the triazole ring with the trifluoromethyl-substituted phenyl group enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C10H5F6N3

Molecular Weight

281.16 g/mol

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-2H-triazole

InChI

InChI=1S/C10H5F6N3/c11-9(12,13)6-1-5(8-4-17-19-18-8)2-7(3-6)10(14,15)16/h1-4H,(H,17,18,19)

InChI Key

LFIIJIIWKRBQFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NNN=C2

Origin of Product

United States

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